2-(4-Chlorophenyl)-alpha-ethyl-3-methoxy-4-oxo-4H-1-benzopyran-6-aceti c acid
2-(4-Chlorophenyl)-alpha-ethyl-3-methoxy-4-oxo-4H-1-benzopyran-6-aceti c acid
Brand Name:
Vulcanchem
CAS No.:
173469-89-1
VCID:
VC0070366
InChI:
InChI=1S/C20H17ClO5/c1-3-14(20(23)24)12-6-9-16-15(10-12)17(22)19(25-2)18(26-16)11-4-7-13(21)8-5-11/h4-10,14H,3H2,1-2H3,(H,23,24)
SMILES:
CCC(C1=CC2=C(C=C1)OC(=C(C2=O)OC)C3=CC=C(C=C3)Cl)C(=O)O
Molecular Formula:
C20H17ClO5
Molecular Weight:
372.8 g/mol
2-(4-Chlorophenyl)-alpha-ethyl-3-methoxy-4-oxo-4H-1-benzopyran-6-aceti c acid
CAS No.: 173469-89-1
Main Products
VCID: VC0070366
Molecular Formula: C20H17ClO5
Molecular Weight: 372.8 g/mol
CAS No. | 173469-89-1 |
---|---|
Product Name | 2-(4-Chlorophenyl)-alpha-ethyl-3-methoxy-4-oxo-4H-1-benzopyran-6-aceti c acid |
Molecular Formula | C20H17ClO5 |
Molecular Weight | 372.8 g/mol |
IUPAC Name | 2-[2-(4-chlorophenyl)-3-methoxy-4-oxochromen-6-yl]butanoic acid |
Standard InChI | InChI=1S/C20H17ClO5/c1-3-14(20(23)24)12-6-9-16-15(10-12)17(22)19(25-2)18(26-16)11-4-7-13(21)8-5-11/h4-10,14H,3H2,1-2H3,(H,23,24) |
Standard InChIKey | ZDKKXZIAGZMERT-UHFFFAOYSA-N |
SMILES | CCC(C1=CC2=C(C=C1)OC(=C(C2=O)OC)C3=CC=C(C=C3)Cl)C(=O)O |
Canonical SMILES | CCC(C1=CC2=C(C=C1)OC(=C(C2=O)OC)C3=CC=C(C=C3)Cl)C(=O)O |
Synonyms | 2-(4-Chlorophenyl)-alpha-ethyl-3-methoxy-4-oxo-4H-1-benzopyran-6-aceti c acid |
PubChem Compound | 3075264 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume